![molecular formula C14H16ClNO2 B5727182 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one](/img/structure/B5727182.png)
3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one
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Overview
Description
3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one, also known as ClO-DMACA, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has been widely studied in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. In particular, 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition leads to an accumulation of acetylcholine in the synapse, resulting in prolonged nerve transmission and potential therapeutic effects.
Biochemical and Physiological Effects
3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In particular, 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one for lab experiments is its high solubility in various solvents, including water, ethanol, and dimethyl sulfoxide. This property allows for easy preparation of stock solutions and dilutions for use in various assays. Additionally, 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has a high molar extinction coefficient, making it an ideal fluorescent probe for the detection of metal ions in biological systems.
However, one of the limitations of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one is its potential toxicity at high concentrations. Careful consideration should be given to the concentration and duration of exposure when using 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one in lab experiments.
Future Directions
There are several future directions for the study of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one. One area of interest is the development of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, further investigation is needed to fully understand the mechanism of action of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one and its potential therapeutic applications. Finally, the use of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one as a fluorescent probe for the detection of metal ions in biological systems could be expanded to include the development of new imaging techniques for the diagnosis and treatment of various diseases.
Conclusion
In conclusion, 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. The synthesis method of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one involves the reaction of 3-chloro-4-methylcoumarin with diethylamine in the presence of acetic anhydride. 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been investigated for its potential applications in medicinal chemistry, biochemistry, and pharmacology. The mechanism of action of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one is believed to involve the inhibition of enzymes involved in various cellular processes, resulting in various biochemical and physiological effects. 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has several advantages for lab experiments, including its high solubility and molar extinction coefficient, but also has potential limitations related to toxicity at high concentrations. Finally, there are several future directions for the study of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one, including the development of new derivatives and imaging techniques.
Synthesis Methods
The synthesis of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one involves the reaction of 3-chloro-4-methylcoumarin with diethylamine in the presence of acetic anhydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one as a yellow solid. This method has been reported to yield a high purity of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one and has been optimized for large-scale production.
Scientific Research Applications
3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of medicinal chemistry, where 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been investigated as a potential drug candidate for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been used as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
3-chloro-7-(diethylamino)-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-4-16(5-2)10-6-7-11-9(3)13(15)14(17)18-12(11)8-10/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRUINQASTYMMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808313 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Chloro-4-methyl-7-diethylaminocoumarin |
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